2-Methyl-3-oxopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

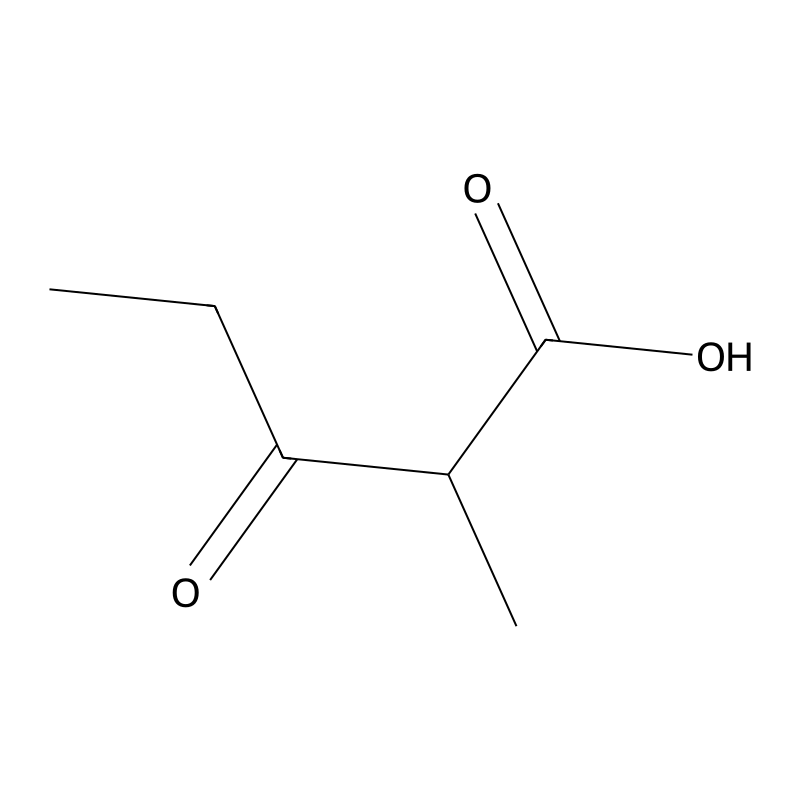

2-Methyl-3-oxopentanoic acid, also known as 3-Methyl-2-oxovaleric acid, is an organic compound with the molecular formula CHO. This compound is categorized as a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. It plays a crucial role as an intermediate in various biochemical pathways and has significant applications in scientific research and industry. Its structure includes a methyl group at the second carbon and a keto group at the third carbon, which influences its reactivity and biological activity .

As mentioned earlier, 2-methyl-3-oxopentanoic acid is an intermediate metabolite in leucine degradation. It does not have a specific mechanism of action within the normal metabolic pathway. However, its accumulation in propionic acidemia disrupts cellular function and contributes to the development of the disease [].

Identification and Properties:

2-Methyl-3-oxopentanoic acid, also known as 2-methyl-3-ketovaleric acid, is a small molecule with the chemical formula C6H10O3. It is a 3-oxo monocarboxylic acid, structurally related to valeric acid but with a methyl group at the second position and a keto group at the third position. You can find its detailed structure and properties on National Institutes of Health PubChem: ).

Role as a Metabolite:

2-Methyl-3-oxopentanoic acid has been identified as a metabolite in humans, specifically arising during the breakdown of the amino acid leucine through the beta-keto pathway. This pathway plays a crucial role in energy metabolism and branched-chain amino acid catabolism. You can find more information about its role in metabolism on Human Metabolome Database: .

Potential Role in Propionic Acidemia:

Research suggests that 2-methyl-3-oxopentanoic acid might be associated with propionic acidemia, a rare genetic disorder affecting the metabolism of propionate. Elevated levels of this acid have been observed in individuals with propionic acidemia, particularly during periods of ketoacidosis, a complication characterized by the accumulation of ketone bodies. While the exact role of 2-methyl-3-oxopentanoic acid in propionic acidemia remains under investigation, its presence could potentially serve as a marker for the condition. Further research is needed to explore this connection definitively. You can find more information on its potential role in propionic acidemia on Human Metabolome Database: .

- Oxidation: This compound can be oxidized to produce derivatives, often involving strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The keto group can be reduced to a hydroxyl group, yielding 2-methyl-3-hydroxypentanoic acid. Common reducing agents include sodium borohydride and lithium aluminum hydride.

- Substitution: The keto group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives when reacted with nucleophiles such as amines or alcohols under acidic or basic conditions.

The biological activity of 2-Methyl-3-oxopentanoic acid is notable in its influence on metabolic processes. It primarily interacts with enzymes such as deacetoxycephalosporin C synthase and D-2-hydroxyisocaproate dehydrogenase. These interactions can affect the production of branched-chain fatty alcohols through microbial biosynthesis, which are increasingly recognized for their potential as sustainable fuel alternatives . Additionally, this compound has been studied for its role in managing chronic renal failure and acute renal dysfunction, indicating its pharmacological relevance.

The synthesis of 2-Methyl-3-oxopentanoic acid can be achieved through several methods:

- Oxidation of 2-methyl-3-pentanol: This method employs oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

- Microbial Fermentation: In industrial settings, this compound is produced via microbial fermentation using genetically engineered strains of bacteria such as Escherichia coli. The process involves converting glucose or other sugars into the target compound through enzymatic reactions, making it a sustainable method for production .

2-Methyl-3-oxopentanoic acid has several applications across different fields:

- Biochemical Research: It serves as an important intermediate in metabolic studies and enzyme activity assays.

- Industrial Uses: The compound is utilized in the production of branched-chain fatty alcohols, which are considered more suitable for use as diesel fuel replacements compared to straight-chain counterparts .

Studies have shown that 2-Methyl-3-oxopentanoic acid mimics certain metabolic pathways, influencing enzymes such as inosine-5'-monophosphate dehydrogenase. This enzyme is crucial in GTP synthesis, suggesting that this compound could play a role in regulating energy metabolism and cellular signaling pathways . Furthermore, its involvement in renal function management highlights its potential therapeutic applications.

Several compounds share structural similarities with 2-Methyl-3-oxopentanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Keto-3-methylvaleric acid | CHO | Similar keto structure but differs in substituents |

| 3-Methyl-2-oxovaleric acid | CHO | Contains similar functional groups with different positioning |

| 4-Methyl-2-oxovaleric acid | CHO | Variation in the position of the methyl group |

Uniqueness

The uniqueness of 2-Methyl-3-oxopentanoic acid lies in its specific structure that allows for distinct reactivity patterns and biological activities. Its unique arrangement of functional groups enables specific synthetic transformations that are not possible with other similar compounds. For instance, the combination of a keto group at one position and a methyl group at another confers unique properties that enhance its utility in both research and industrial applications .

Modulation of mechanistic Target of Rapamycin Complex 1 Signaling and Autophagy Pathways

2-Methyl-3-oxopentanoic acid, also known as alpha-ketoisocaproic acid, plays a critical role in modulating mechanistic target of rapamycin complex 1 signaling pathways through its position as an intermediate in branched-chain amino acid catabolism . The compound serves as the transamination product of leucine, establishing a direct link between amino acid metabolism and cellular growth regulation [5]. Research demonstrates that mechanistic target of rapamycin complex 1 functions as a nutrient and energy sensor that integrates various signals including growth factors, amino acids, cellular energy content, and cellular stress to regulate protein synthesis, energy metabolism, and stress responses [1].

The mechanistic target of rapamycin complex 1 pathway operates through a sophisticated regulatory network where adenosine-monophosphate activated-protein kinase serves as a positive regulator of autophagy while mechanistic target of rapamycin complex 1 acts as a negative regulator [1]. Under conditions of amino acid deprivation, mechanistic target of rapamycin complex 1 is inhibited, leading to the activation of autophagy through the dephosphorylation of unc-51 like autophagy activating kinase 1 [1]. However, recent findings challenge the traditional model, demonstrating that adenosine-monophosphate activated-protein kinase activation can suppress autophagy induced by amino acid deprivation rather than promoting it universally [16].

The branched-chain alpha-ketoacid dehydrogenase complex represents a critical regulatory point in the metabolism of 2-methyl-3-oxopentanoic acid [17] [19]. This multienzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain ketoacids, including 2-methyl-3-oxopentanoic acid, and its activity is regulated through phosphorylation-dephosphorylation mechanisms [17]. The phosphorylation of the enzyme complex by branched-chain ketoacid dehydrogenase kinase leads to inactivation, while dephosphorylation by protein phosphatase 2Cm results in activation [17].

Studies utilizing uniformly carbon-13 labeled alpha-ketoisovalerate in cardiac tissue reveal that the major metabolic fate involves reamination to valine rather than oxidative catabolism [19]. This finding suggests that branched-chain ketoacids, including 2-methyl-3-oxopentanoic acid, may be preferentially sequestered away from mitochondrial oxidation due to low expression levels of the mitochondrial branched-chain amino acid transporter solute carrier family 25 member 44 [19].

Table 1: mechanistic Target of Rapamycin Complex 1 Signaling Components and Their Regulation

| Component | Function | Regulation by 2-Methyl-3-oxopentanoic acid |

|---|---|---|

| mechanistic Target of Rapamycin Complex 1 | Negative regulator of autophagy | Indirectly modulated through leucine formation [1] |

| unc-51 Like Autophagy Activating Kinase 1 | Autophagy initiation | Phosphorylated by mechanistic target of rapamycin complex 1 [1] |

| adenosine-Monophosphate Activated-Protein Kinase | Energy sensor and autophagy regulator | Complex bidirectional regulation [16] |

| Branched-Chain Alpha-Ketoacid Dehydrogenase | Rate-limiting enzyme | Inhibited by product accumulation [17] |

Insulin Resistance and Glucose Transport Impairment Mechanisms

The relationship between 2-methyl-3-oxopentanoic acid and insulin resistance involves complex interactions between branched-chain amino acid metabolism and glucose homeostasis [17] [20]. Elevated levels of branched-chain amino acids and their corresponding ketoacids, including 2-methyl-3-oxopentanoic acid, are strongly associated with metabolic diseases such as obesity, type 2 diabetes mellitus, and metabolic-associated fatty liver disease [20]. The mechanistic basis for this association involves the disruption of insulin signaling pathways through persistent activation of mechanistic target of rapamycin complex 1 signaling [17].

Experimental evidence demonstrates that alpha-ketoisocaproic acid, which shares structural and metabolic similarities with 2-methyl-3-oxopentanoic acid, suppresses insulin-stimulated glucose transport in skeletal muscle cells through an mechanistic target of rapamycin complex 1-dependent mechanism [29]. This suppression occurs through the activation of ribosomal protein S6 kinase beta-1, which subsequently phosphorylates insulin receptor substrate-1 on serine residues, leading to diminished glucose transport and insulin resistance [17] [25]. The phosphorylation of insulin receptor substrate-1 prevents further protein kinase B signaling, ultimately resulting in impaired glucose transporter type 4 translocation to the cell membrane [17].

The insulin signaling pathway consists of multiple sequential steps beginning with insulin binding to its cognate receptor, followed by signal transduction through the phosphatidylinositol 3-kinase pathway, and culminating in glucose uptake responses [24]. Disruption at any level of this cascade can result in insulin resistance, and 2-methyl-3-oxopentanoic acid appears to interfere primarily at the level of insulin receptor substrate-1 phosphorylation [24]. Research indicates that the transamination of ketoacids back to their corresponding amino acids through branched-chain aminotransferase 2 is required for the glucose transport suppression effects, suggesting that the metabolic conversion rather than direct action of the ketoacid is responsible for insulin resistance [29].

Surgical trauma studies provide additional insight into glucose transport impairment mechanisms, demonstrating that insulin resistance in skeletal muscle is associated with reduced glucose transport despite normal insulin receptor phosphorylation and enhanced phosphatidylinositol 3-kinase activity [7]. These findings suggest that glucose transport impairment can occur downstream of initial insulin signaling events, potentially through mechanisms involving 2-methyl-3-oxopentanoic acid and related metabolites [7].

Table 2: Glucose Transport Impairment Mechanisms Associated with Branched-Chain Ketoacids

| Mechanism | Effect | Molecular Target | Reference |

|---|---|---|---|

| mechanistic Target of Rapamycin Complex 1 Activation | Insulin resistance induction | ribosomal Protein S6 Kinase Beta-1 phosphorylation [17] | |

| insulin Receptor Substrate-1 Serine Phosphorylation | Impaired glucose transport | insulin Receptor Substrate-1 serine 612 [29] | |

| branched-Chain Aminotransferase 2 Activity | Ketoacid to amino acid conversion | glucose Transporter Type 4 translocation [29] | |

| glucose Transport Suppression | Reduced basal glucose uptake | cellular Glucose Transport Systems [29] |

Endoplasmic Reticulum Stress Induction and Lipogenic Pathway Activation

The induction of endoplasmic reticulum stress by 2-methyl-3-oxopentanoic acid and related branched-chain ketoacids represents a critical mechanism linking amino acid metabolism to lipogenesis and metabolic dysfunction [9] [31]. Research demonstrates that 4-methyl-2-oxopentanoic acid, a closely related branched-chain ketoacid, increases endoplasmic reticulum stress and promotes lipid accumulation in preadipocytes while impairing mechanistic target of rapamycin complex 1 and autophagy signaling pathways [9]. This finding suggests that similar mechanisms may apply to 2-methyl-3-oxopentanoic acid given their structural and metabolic similarities [9].

Endoplasmic reticulum stress occurs when the protein-folding capacity of the endoplasmic reticulum is overwhelmed, leading to the accumulation of unfolded or misfolded proteins [8]. This cellular stress response triggers the unfolded protein response, which aims to restore endoplasmic reticulum homeostasis through multiple adaptive mechanisms [8]. However, chronic endoplasmic reticulum stress can lead to cellular dysfunction and metabolic disorders, including insulin resistance and altered lipid metabolism [8].

The connection between endoplasmic reticulum stress and lipogenic pathway activation involves the regulation of sterol regulatory element-binding protein-1, a key transcription factor controlling fatty acid synthesis [30] [31]. Inflammation and endoplasmic reticulum stress attenuate lipogenesis in visceral adipose tissue by down-regulating the branched-chain amino acid and tricarboxylic acid cycle pathways [31]. Pharmacological induction of endoplasmic reticulum stress through tunicamycin or thapsigargin treatment results in down-regulation of branched-chain amino acid metabolism genes, suggesting a direct link between endoplasmic reticulum stress and amino acid metabolic pathways [31].

The sterol regulatory element-binding protein-1 pathway is activated through multiple mechanisms including epidermal growth factor receptor signaling, phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin complex 1 signaling, and insulin-mediated pathways [30]. mechanistic target of rapamycin complex 1 regulates both the transcription and translation of sterol regulatory element-binding protein-1 to promote de novo lipid biosynthesis in response to nutrients or insulin [30]. This regulatory network creates a complex interaction between 2-methyl-3-oxopentanoic acid metabolism, endoplasmic reticulum stress, and lipogenic activation [30].

Adipose-specific overexpression of spliced X-box binding protein 1 results in down-regulation of branched-chain amino acid metabolism genes, particularly in subcutaneous adipose depots, and leads to increased plasma leucine levels [31]. These findings demonstrate that endoplasmic reticulum stress is sufficient to cause adipose mitochondrial dysfunction and decreased branched-chain amino acid metabolism, creating a feed-forward cycle that may perpetuate metabolic dysfunction [31].

Table 3: Endoplasmic Reticulum Stress and Lipogenic Pathway Interactions

| Pathway Component | Effect of Endoplasmic Reticulum Stress | Relationship to 2-Methyl-3-oxopentanoic acid |

|---|---|---|

| sterol Regulatory Element-Binding Protein-1 | Altered transcriptional activity | Indirect regulation through amino acid metabolism [30] |

| branched-Chain Amino Acid Metabolism | Gene expression down-regulation | Direct substrate pathway involvement [31] |

| X-box Binding Protein 1 | Splicing activation | Metabolic reprogramming effects [31] |

| Lipid Accumulation | Enhanced preadipocyte lipogenesis | Similar effects observed with related ketoacids [9] |

Reactive Species Production and Oxidative Stress Responses

The production of reactive oxygen species and the induction of oxidative stress represent significant consequences of elevated 2-methyl-3-oxopentanoic acid levels and disrupted branched-chain amino acid metabolism [9] [33]. Research demonstrates that 4-methyl-2-oxopentanoic acid, a structurally similar branched-chain ketoacid, reduces cellular metabolic capacity and increases reactive species production in hippocampal neurons [9]. Administration of this compound to rats results in decreased mitochondrial complex activities and increased formation of reactive oxygen species in the hippocampus [9].

Oxidative stress occurs when excess concentrations of reactive oxygen species overwhelm cellular antioxidant defenses, resulting in an imbalance that can lead to inflammation and cellular damage [14]. The term reactive oxygen species typically refers to hydrogen peroxide, hydroxyl radicals, superoxide, and organic oxygen-centered radicals [14]. These species can be produced endogenously through metabolic processes or generated in response to specific metabolic perturbations, including altered amino acid metabolism [14].

The accumulation of branched-chain amino acids and branched-chain ketoacids may contribute to neurotoxicity through stimulation of lipid peroxidation and induction of oxidative stress [33]. Mitochondrial dysfunction appears to be a central mechanism linking altered branched-chain amino acid metabolism to reactive species production [9]. The branched-chain alpha-ketoacid dehydrogenase complex, located on the inner mitochondrial membrane, plays a crucial role in this process through its regulation of ketoacid oxidation and electron transport chain function [33].

Studies utilizing concentrations ranging from 1 to 10 millimolar of 4-methyl-2-oxopentanoic acid demonstrate dose-dependent reductions in cellular metabolic capacity and increases in reactive species production [9]. These effects are accompanied by alterations in mitochondrial complex activities, suggesting that impaired electron transport chain function contributes to oxidative stress generation [9]. The relationship between branched-chain ketoacid accumulation and mitochondrial dysfunction creates a cycle where metabolic impairment leads to increased reactive species production, which further damages cellular components [9].

Antioxidant defense systems, including superoxide dismutase and catalase, play critical roles in protecting cells from reactive species-mediated damage [15]. Research demonstrates that compounds with antioxidant properties can enhance the activity of these enzymes while decreasing levels of lipid peroxidation markers such as malondialdehyde [15]. The balance between reactive species production and antioxidant capacity determines the extent of oxidative damage in cells exposed to elevated levels of branched-chain ketoacids [15].

Table 4: Reactive Species Production and Cellular Responses to Branched-Chain Ketoacids

| Concentration Range | Cellular Effect | Mitochondrial Impact | Oxidative Markers |

|---|---|---|---|

| 1-10 millimolar | Reduced metabolic capacity | Decreased complex activity | Increased reactive species [9] |

| 2 millimolar | Ketone body production | Enhanced acetyl coenzyme A generation | Variable oxidation rates [28] |

| 0.1 milligram per milliliter | Superoxide radical elimination | Preserved antioxidant enzyme activity | Reduced lipid peroxidation [15] |

| Variable tissue levels | Neurotoxic effects | Impaired electron transport | Enhanced oxidative stress [33] |

The neurotoxic effects of 2-Methyl-3-oxopentanoic acid extend prominently to the disruption of cytoskeletal protein phosphorylation in neural tissues. This branched-chain ketoacid, which accumulates significantly in Maple Syrup Urine Disease (MSUD), triggers profound alterations in the phosphorylation state of essential cytoskeletal proteins. The compound acts as a potent neurotoxin that interferes with normal cellular architecture and protein modification processes, leading to severe neurological consequences.

Research has demonstrated that 2-Methyl-3-oxopentanoic acid disrupts the delicate balance of protein phosphorylation and dephosphorylation that is crucial for maintaining cytoskeletal integrity. The compound specifically interferes with the phosphorylation cascades that regulate cytoskeletal reorganization, which is essential for neuronal function and synaptic plasticity. This disruption manifests as altered protein modification patterns that compromise the structural integrity of neurons and glial cells.

The phosphorylation of cytoskeletal proteins is regulated by a complex network of kinases and phosphatases, and 2-Methyl-3-oxopentanoic acid appears to disrupt this regulatory network at multiple levels. Studies have shown that the compound affects protein kinase A (PKA) signaling pathways, which are crucial for cytoskeletal protein phosphorylation and cellular function. The disruption of these pathways leads to abnormal phosphorylation patterns that impair neuronal structure and function.

| Effect Type | Mechanism | Molecular Target | Clinical Significance |

|---|---|---|---|

| Cytoskeletal Disruption | Alters protein phosphorylation and membrane integrity | Cytoskeletal proteins | Altered cell morphology |

| Protein Kinase Inhibition | Disrupts PKA and other kinase activities | Protein kinases | Signaling dysfunction |

| Structural Damage | Compromises neuronal architecture | Structural proteins | Loss of cell integrity |

Mitochondrial Bioenergetic Dysfunction in Hippocampal Neurons

The hippocampal region, critical for learning and memory, demonstrates particular vulnerability to 2-Methyl-3-oxopentanoic acid-induced mitochondrial dysfunction. This ketoacid severely impairs mitochondrial bioenergetics, leading to reduced ATP synthesis and compromised cellular energy metabolism in hippocampal neurons. The compound acts as a mitochondrial toxin that disrupts the electron transport chain and oxidative phosphorylation processes essential for neuronal survival and function.

Research has revealed that 2-Methyl-3-oxopentanoic acid causes significant mitochondrial dysfunction through multiple mechanisms. The compound inhibits key mitochondrial complexes, particularly affecting Complex I and Complex III of the electron transport chain. This inhibition results in decreased ATP production, increased reactive oxygen species (ROS) generation, and compromised mitochondrial membrane potential, all of which contribute to neuronal death and dysfunction.

The mitochondrial dysfunction induced by 2-Methyl-3-oxopentanoic acid is particularly severe in hippocampal neurons due to their high energy demands and dependence on mitochondrial function for synaptic transmission and plasticity. Studies have shown that the compound causes mitochondrial swelling, disrupted cristae structure, and impaired calcium homeostasis within these organelles. This mitochondrial pathology directly correlates with the cognitive impairment and memory deficits observed in MSUD patients.

The bioenergetic dysfunction extends beyond simple ATP depletion to include disruption of the tricarboxylic acid cycle and altered mitochondrial dynamics. The compound interferes with the α-ketoglutarate dehydrogenase complex, a key regulatory enzyme in energy metabolism, leading to metabolic dysfunction that compromises neuronal survival. This metabolic disruption is further exacerbated by the compound's effects on mitochondrial calcium handling and oxidative stress generation.

| Mitochondrial Parameter | Effect | Consequence | MSUD Relevance |

|---|---|---|---|

| ATP Synthesis | Severely reduced | Energy failure | Metabolic crisis |

| Electron Transport | Complex inhibition | Impaired respiration | Cellular dysfunction |

| ROS Production | Significantly increased | Oxidative damage | Neuronal death |

| Calcium Homeostasis | Disrupted | Altered signaling | Excitotoxicity |

Calcium-Dependent Signaling and cAMP Pathway Disruption

The neurotoxic effects of 2-Methyl-3-oxopentanoic acid significantly involve the disruption of calcium-dependent signaling pathways and cyclic adenosine monophosphate (cAMP) signaling cascades. These signaling systems are fundamental to neuronal function, synaptic transmission, and cellular survival. The compound's interference with these pathways contributes substantially to the neurological pathology observed in MSUD.

Calcium homeostasis is critically disrupted by 2-Methyl-3-oxopentanoic acid exposure, leading to altered intracellular calcium concentrations and dysregulated calcium-dependent processes. The compound affects calcium channels, calcium release from intracellular stores, and calcium buffering systems, resulting in pathological calcium signaling that triggers excitotoxic cascades and cellular death pathways. This calcium dysregulation is particularly pronounced in neurons, where precise calcium control is essential for normal function.

The cAMP signaling pathway, which plays crucial roles in neuronal plasticity and survival, is also significantly compromised by 2-Methyl-3-oxopentanoic acid. The compound interferes with cAMP-dependent protein kinase A (PKA) activation and downstream signaling events that are essential for neuronal adaptation and survival. This disruption affects gene transcription, protein phosphorylation, and cellular responses to neurotrophic factors, ultimately contributing to neuronal dysfunction and death.

Research has demonstrated that the compound's effects on calcium and cAMP signaling are interconnected, creating a complex pathological cascade that amplifies neuronal damage. The disruption of these signaling pathways leads to impaired synaptic plasticity, altered neurotransmitter release, and compromised neuronal survival mechanisms. These effects are particularly severe in brain regions with high metabolic activity and complex signaling requirements.

| Signaling System | Primary Effect | Pathological Outcome | Clinical Manifestation |

|---|---|---|---|

| Calcium Channels | Dysregulated calcium influx | Excitotoxicity | Seizures and neurodegeneration |

| Intracellular Calcium | Altered calcium homeostasis | Cellular dysfunction | Impaired neurotransmission |

| cAMP Pathway | Disrupted PKA signaling | Altered gene expression | Developmental delays |

| Calcium-Dependent Enzymes | Abnormal enzyme activation | Metabolic dysfunction | Neurological symptoms |

Role in Maple Syrup Urine Disease (MSUD) Neuropathology

2-Methyl-3-oxopentanoic acid plays a central role in the devastating neuropathology of Maple Syrup Urine Disease, a rare but severe metabolic disorder characterized by deficiency in the branched-chain α-ketoacid dehydrogenase complex. The accumulation of this ketoacid, along with other branched-chain amino acids and their metabolites, leads to progressive neurological deterioration that can be fatal if left untreated.

The neuropathological mechanisms underlying MSUD involve the toxic accumulation of 2-Methyl-3-oxopentanoic acid and related compounds in brain tissue, leading to a cascade of neurotoxic effects. The compound acts as a potent neurotoxin that disrupts multiple cellular processes, including energy metabolism, protein synthesis, and neurotransmitter function. This multi-system toxicity results in the characteristic neurological symptoms of MSUD, including seizures, coma, and developmental delays.

Clinical presentations of MSUD neuropathology directly correlate with the accumulation of 2-Methyl-3-oxopentanoic acid in neural tissues. The compound's concentration in blood and cerebrospinal fluid serves as a biomarker for disease severity and treatment monitoring. Elevated levels of this ketoacid are associated with acute metabolic crises, encephalopathy, and long-term neurological sequelae that characterize the disease progression.

The neurotoxic effects of 2-Methyl-3-oxopentanoic acid in MSUD extend beyond acute toxicity to include chronic neurodegeneration. The compound induces apoptotic cell death in neural tissues, contributing to the progressive loss of neurons and glial cells that underlies the cognitive and motor deficits observed in MSUD patients. This neurodegeneration is particularly severe in brain regions with high metabolic activity, such as the hippocampus and cortex.

| MSUD Manifestation | Underlying Mechanism | Neurological Outcome | Treatment Implications |

|---|---|---|---|

| Acute Encephalopathy | Ketoacid accumulation | Seizures and coma | Emergency intervention |

| Developmental Delays | Chronic neurotoxicity | Cognitive impairment | Dietary restriction |

| Progressive Neurodegeneration | Apoptotic cell death | Motor dysfunction | Neuroprotective strategies |

| Metabolic Crisis | Severe metabolic imbalance | Life-threatening complications | Intensive medical management |

The pathophysiology of MSUD neuropathology involves complex interactions between 2-Methyl-3-oxopentanoic acid toxicity and other metabolic disturbances. The compound's effects on brain metabolism, neurotransmitter systems, and cellular signaling pathways create a pathological environment that perpetuates neuronal damage and dysfunction. Understanding these mechanisms is crucial for developing effective therapeutic interventions and improving outcomes for MSUD patients.

Physical Description

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant